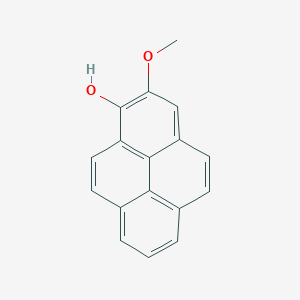
2-Methoxypyren-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypyren-1-OL is an organic compound with the molecular formula C17H12O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) attached to the pyrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyren-1-OL typically involves the methoxylation of pyrene derivatives. One common method is the reaction of pyrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of a hydrogen atom with a methoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyren-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group, forming pyren-1-ol.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyrenequinones and other oxygenated pyrene derivatives.
Reduction: Pyren-1-ol and other reduced forms.
Substitution: Various substituted pyrene derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxypyren-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methoxypyren-1-OL involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
2-Methoxyphenol: A simpler aromatic compound with a methoxy group attached to a phenol ring.
Pyren-1-ol: A hydroxylated derivative of pyrene without the methoxy group.
Comparison:
Uniqueness: 2-Methoxypyren-1-OL is unique due to its combination of the pyrene core and methoxy group, which imparts distinct chemical and physical properties.
Applications: While similar compounds like 2-Methoxyphenol are primarily used in perfumery and flavoring, this compound has broader applications in materials science and medicinal chemistry.
Properties
CAS No. |
850639-67-7 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-methoxypyren-1-ol |
InChI |
InChI=1S/C17H12O2/c1-19-14-9-12-6-5-10-3-2-4-11-7-8-13(17(14)18)16(12)15(10)11/h2-9,18H,1H3 |
InChI Key |
FMBJYIRJQXQPEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















